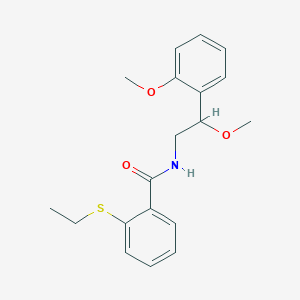

2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

Description

2-(Ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a complex methoxyphenyl-containing ethylamine side chain. Key features include:

- Benzamide backbone: A common scaffold in drug design due to its stability and hydrogen-bonding capacity.

- Ethylthio substituent: A sulfur-containing group that may enhance lipophilicity and metabolic stability.

- Methoxyphenyl-ethyl side chain: Aromatic and ether functionalities that influence receptor binding and solubility.

Below, we compare this compound with structurally or functionally related benzamides from the literature.

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-4-24-18-12-8-6-10-15(18)19(21)20-13-17(23-3)14-9-5-7-11-16(14)22-2/h5-12,17H,4,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYSXNFULPXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., ethanethiol) reacts with a halogenated intermediate.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced through a Friedel-Crafts alkylation or acylation reaction, using methoxybenzene and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: The benzamide core can be reduced to form corresponding amines under catalytic hydrogenation conditions.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used for hydrogenation reactions.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects often involves in vitro and in vivo studies to determine its efficacy and mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For instance, modifications to its structure might enhance its activity or reduce toxicity, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide exerts its effects depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Benzamide Core

a. N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide ()

- Structure : Benzamide with a 2-methoxyphenyl group and a nitrobenzyl-oxy substituent.

- Key differences : The target compound replaces the nitrobenzyl-oxy group with an ethylthio group, likely reducing electron-withdrawing effects and altering steric interactions. The methoxyethyl side chain in the target compound may confer greater conformational flexibility compared to the rigid nitrobenzyl group.

b. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()

- Structure : Incorporates a piperazine ring and pyridyl group.

- Key differences : The target compound lacks the piperazine and pyridine moieties, which are critical for 5-HT₁A receptor binding in imaging agents like ¹⁸F-MPPF . Instead, its ethylthio group may interact with sulfur-binding enzymes or receptors.

c. Nitazoxanide ()

- Structure : 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide.

- Key differences: Nitazoxanide’s thiazole ring and nitro group contrast with the target compound’s ethylthio and methoxyphenyl groups.

Crystallographic and Conformational Analysis

- Crystal structure trends : Compounds like N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide exhibit chair conformations in piperazine rings and planar aromatic systems with dihedral angles of ~65°–70° between rings . The target compound’s methoxyphenyl-ethyl side chain may adopt similar torsional angles, influencing receptor docking.

- Hydrogen bonding : Intramolecular C–H···O bonds in related benzamides stabilize conformations . The ethylthio group in the target compound may participate in hydrophobic interactions rather than hydrogen bonding.

Reaction Efficiency and Substituent Effects

- Microwave-assisted synthesis : reports yields of 22%–86% for benzamides with nitrobenzyl-oxy groups, influenced by steric hindrance and electron-withdrawing effects. The ethylthio group in the target compound may improve yields due to reduced steric bulk compared to nitrobenzyl groups.

- Side-chain modifications : The methoxyphenyl-ethylamine side chain in the target compound could be synthesized via reductive amination or nucleophilic substitution, analogous to methods in and .

Pharmacological and Functional Comparisons

Receptor Binding and Therapeutic Potential

- Sigma receptor ligands : Radioiodinated benzamides like [¹²⁵I]PIMBA show high tumor uptake (Bmax = 1,800–1,930 fmol/mg protein) in prostate cancer models . The target compound’s methoxyphenyl group may similarly target sigma receptors, but its ethylthio group could modulate binding kinetics.

- Antioxidant activity : THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) demonstrates potent DPPH radical scavenging (IC₅₀ = 22.8 μM) due to hydroxyl groups . The target compound lacks hydroxyls but may exhibit moderate antioxidant activity via sulfur-based radical quenching.

Biological Activity

2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide is a complex organic compound notable for its diverse functional groups, which include an ethylthio moiety and methoxy substituents. This structural complexity suggests potential pharmacological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple functional groups enhances its lipophilicity and potential biological interactions. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Ethylthio Group | Enhances solubility and biological activity |

| Methoxy Groups | Potentially increase lipophilicity |

| Benzamide Backbone | Provides a framework for biological activity |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The ethylthio and methoxy groups may enhance binding affinity and specificity, while the benzamide structure could facilitate interactions with various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes.

- Receptor Modulation : It could function as a ligand that modulates receptor activity, influencing signaling pathways.

Biological Activity Studies

Preliminary studies have suggested that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties, indicating that this compound may also possess such capabilities.

- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.

- Anticancer Properties : Research indicates that benzamide derivatives often exhibit anticancer activity, warranting further investigation into this compound's potential in oncology.

Case Studies

Recent studies have focused on evaluating the biological effects of structurally related compounds:

- Study A : Investigated the antimicrobial properties of 2-thiophenecarboxylic acid derivatives, revealing significant inhibitory effects on bacterial growth.

- Study B : Explored the anti-inflammatory effects of methoxy-substituted benzamides, demonstrating a reduction in pro-inflammatory cytokine production in vitro.

These findings suggest that this compound may share similar biological activities and warrants further exploration.

Q & A

Q. What are the standard synthetic pathways for 2-(ethylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., EDC or DCC) to activate carboxylic acid intermediates for amide bond formation .

- Solvent selection : Dichloromethane (DCM) or ethanol enhances reaction efficiency by stabilizing intermediates .

- Substituent introduction : Ethylthio and methoxy groups are added via nucleophilic substitution or alkylation, requiring anhydrous conditions to avoid hydrolysis .

Critical parameters : Temperature control (e.g., reflux for 2–4 hours), inert atmosphere (nitrogen/argon), and stoichiometric ratios of reagents are vital for yields >70% .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated 419.88 g/mol for a related compound) .

- Chromatography : HPLC or TLC monitors reaction progress; ≥95% purity is achievable via recrystallization (methanol/ethanol) .

Advanced Research Questions

Q. How can synthesis efficiency and purity be optimized for scalable production?

- Continuous flow reactors : Improve mixing and heat transfer, reducing side products (e.g., dimerization) .

- Advanced purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC for >99% purity .

- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to adjust conditions dynamically .

Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity?

- Bioisosteric replacements : Substitute ethylthio with methylsulfonyl or methoxy with ethoxy to assess potency changes .

- Molecular docking : Map interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock, validated by enzymatic assays .

- Pharmacophore modeling : Identify critical functional groups (e.g., benzamide core) using QSAR studies on related derivatives .

Q. How should researchers address contradictory physicochemical data (e.g., solubility)?

- Experimental validation : Use shake-flask or HPLC-UV methods to measure solubility in DMSO/PBS buffers, cross-referenced with computational models (e.g., COSMO-RS) .

- Data reconciliation : Compare results with structurally analogous compounds (e.g., 2-chloro-N-[2-(furan-2-yl)ethyl]benzamide, solubility ~2.5 mg/mL in DMSO) to identify outliers .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Dose-response curves : Test compound efficacy at multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values .

- Control standardization : Use reference inhibitors (e.g., ketoconazole for CYP3A4 assays) to normalize inter-lab variability .

- Meta-analysis : Aggregate data from patents and peer-reviewed studies to identify trends (e.g., methoxy groups enhance metabolic stability) .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar benzamide derivatives in pharmacological profiles?

Q. What reaction mechanisms underpin the compound’s synthetic steps?

- Amide bond formation : Carbodiimide-mediated activation proceeds via an O-acylisourea intermediate, confirmed by trapping with HOAt .

- Sulfur incorporation : Ethylthio groups are introduced via SN2 displacement of bromine atoms, with DMF as a polar aprotic solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.